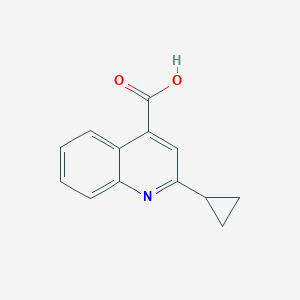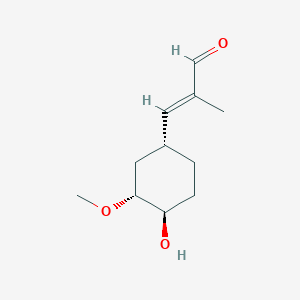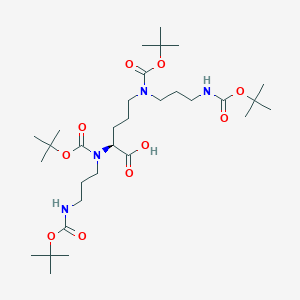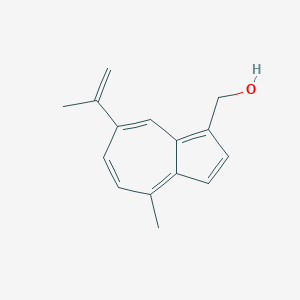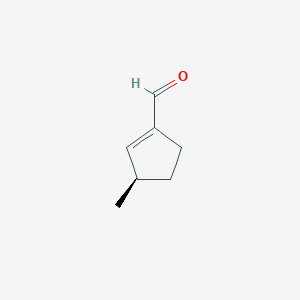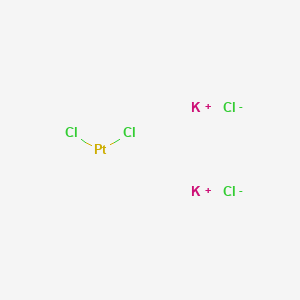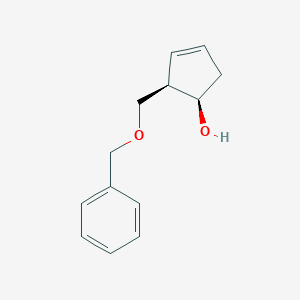
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is a chiral organic compound with a cyclopentene ring substituted with a phenylmethoxymethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and benzyl alcohol.
Reaction Conditions: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene intermediate. This intermediate is then subjected to a series of functional group transformations, including hydroxylation and benzylation, to yield the final product.
Catalysts and Reagents: Common reagents used in these reactions include Lewis acids for the Diels-Alder reaction and bases for the hydroxylation and benzylation steps.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Diels-Alder reaction and subsequent functional group transformations.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
(1R,2R)-2-(Methoxymethyl)cyclopent-3-en-1-ol: Lacks the phenyl group.
(1R,2R)-2-(Phenylmethyl)cyclopent-3-en-1-ol: Lacks the methoxy group.
Uniqueness
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both phenylmethoxymethyl and hydroxyl groups
Propriétés
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
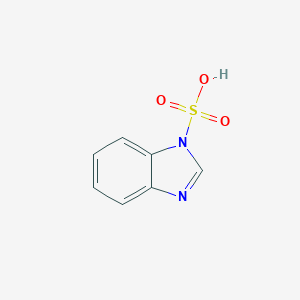
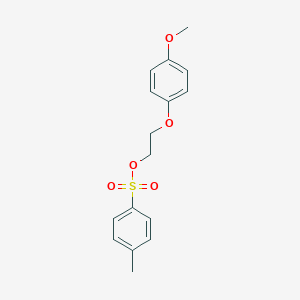
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
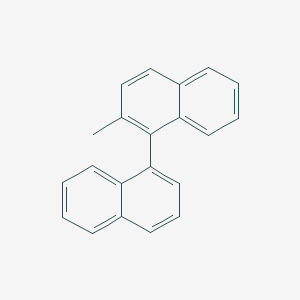
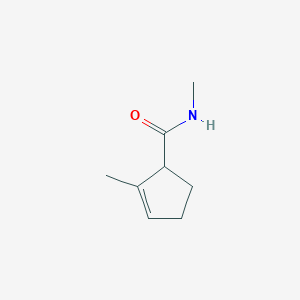

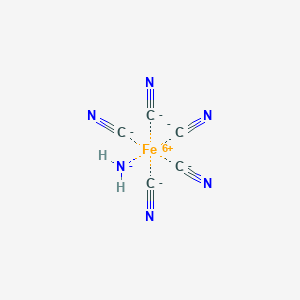
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
